molecular formula C11H13N3O2 B8428001 2-tert-butyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

2-tert-butyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8428001
M. Wt: 219.24 g/mol
InChI Key: SMVMXDVMQYGMKZ-UHFFFAOYSA-N
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Patent
US09102672B2

Procedure details

To a solution of 2-tert-butyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (2.3 g, 0.01 mol) in MeOH (50 mL) was added Raney Ni (0.23 g, 10%) under N2 protection. The mixture was stirred under hydrogen atmosphere (1 atm) at 30° C. for 1 h. The catalyst was filtered off and the filtrate was concentrated to dryness under vacuum. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 1:2) to give 2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-5-amine (1.4 g, 70%). 1H-NMR (MeOD, 400 MHz) δ 7.71 (s, 1H), 7.27 (s, 1H), 5.99 (s, 1H), 1.37 (s, 9H). MS (ESI) m/e (M+H+) 190.1.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[NH:16][C:8]2=[N:9][CH:10]=[C:11]([N+:13]([O-])=O)[CH:12]=[C:7]2[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]>CO.[Ni]>[C:1]([C:5]1[NH:16][C:8]2=[N:9][CH:10]=[C:11]([NH2:13])[CH:12]=[C:7]2[CH:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=2C(=NC=C(C2)[N+](=O)[O-])N1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.23 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen atmosphere (1 atm) at 30° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 1:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=2C(=NC=C(C2)N)N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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